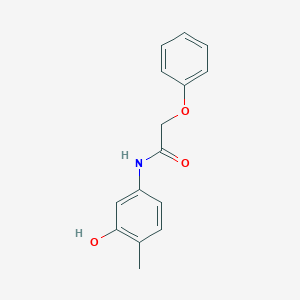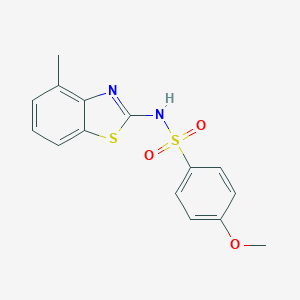![molecular formula C18H21ClN2O B310298 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide may be able to alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer to other parts of the body. In addition, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit the activity of certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong inhibitory effect on HDAC activity, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can cause liver toxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide and to develop more potent and selective analogs of this compound.
Synthesemethoden
The synthesis of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 3-chlorobenzoic acid in the presence of a catalyst to form 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been investigated for its anti-inflammatory and analgesic properties.
Eigenschaften
Produktname |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
FMNDEGOHZNJXEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







